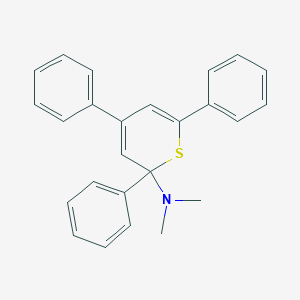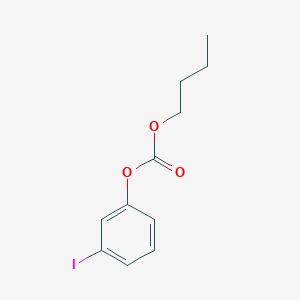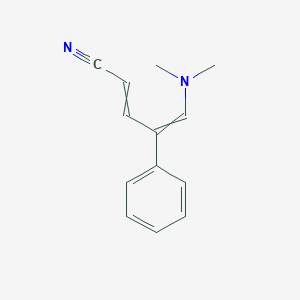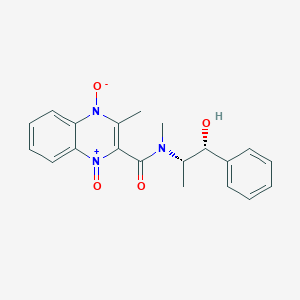
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine is a complex organic compound characterized by its unique structure, which includes a thiopyran ring substituted with three phenyl groups and an amine group with two methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine typically involves the reaction of 2,4,6-triphenyl-2H-thiopyran with dimethylamine. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The amine group can participate in substitution reactions, where the dimethylamine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,6-Triphenyl-2H-thiopyran: Lacks the dimethylamine group, making it less versatile in certain reactions.
N,N-Dimethyl-2,4,6-triphenyl-2H-pyran-2-amine: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine is unique due to the presence of both the thiopyran ring and the dimethylamine group
特性
CAS番号 |
87691-75-6 |
|---|---|
分子式 |
C25H23NS |
分子量 |
369.5 g/mol |
IUPAC名 |
N,N-dimethyl-2,4,6-triphenylthiopyran-2-amine |
InChI |
InChI=1S/C25H23NS/c1-26(2)25(23-16-10-5-11-17-23)19-22(20-12-6-3-7-13-20)18-24(27-25)21-14-8-4-9-15-21/h3-19H,1-2H3 |
InChIキー |
DPCMJPLUXNREBI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(C=C(C=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)

![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)

![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
